4-Chloro-N-({N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a hydrazinecarbonyl group and a hydroxy-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 4-chlorobenzohydrazide with 2-hydroxy-4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarbonyl group plays a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-ethyl-N-phenylbenzamide
- 4-Chloro-N,N-dimethylbenzamide
- 4-Chloro-N-(1-methylbutyl)benzamide
Uniqueness
4-Chloro-N-({N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of a hydroxy-methylphenyl moiety and a hydrazinecarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H16ClN3O3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-2-3-13(15(22)8-11)9-20-21-16(23)10-19-17(24)12-4-6-14(18)7-5-12/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |
InChI Key |
FBDGTUWBMXPTBQ-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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